(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone)
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Overview
Description
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and two phenylmethanone groups attached to the triazole ring
Preparation Methods
The synthesis of (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of Phenylmethanone Groups: The phenylmethanone groups can be attached through Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzyl alcohol and phenylmethanone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can coordinate with metal ions, affecting the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) can be compared with other triazole derivatives, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: This compound has a similar structure but lacks the phenylmethanone groups, resulting in different chemical properties and reactivity.
1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole: This compound contains a naphthyl group instead of phenylmethanone groups, leading to variations in its electronic and steric properties.
1-Methyl-3,5-diphenyl-1H-1,2,4-triazole:
The uniqueness of (1-Benzyl-1H-1,2,3-triazole-4,5-diyl)bis(phenylmethanone) lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
185208-65-5 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5-benzoyl-1-benzyltriazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H17N3O2/c27-22(18-12-6-2-7-13-18)20-21(23(28)19-14-8-3-9-15-19)26(25-24-20)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
LJTVUTKYUQWJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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